Acetamide, 2-[[2,5-dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenyl-
Description
The compound Acetamide, 2-[[2,5-dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenyl- (hereafter referred to as the target compound) features a 1,2,4-triazin-3-yl core substituted with a thioether-linked acetamide group and a 4-methoxyphenylmethyl moiety. Its structure integrates:
- A thioether bridge (-S-) connecting the triazinone ring to the acetamide group, enhancing conformational flexibility and influencing redox properties .
- N-(1-methylethyl)-N-phenyl substituents on the acetamide nitrogen, which may modulate lipophilicity and steric effects.
- A 4-methoxyphenylmethyl group at position 6 of the triazinone, contributing to π-π stacking interactions and solubility characteristics .
Such methods are scalable and adaptable for introducing diverse substituents.
Properties
IUPAC Name |
2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15(2)26(17-7-5-4-6-8-17)20(27)14-30-22-23-21(28)19(24-25-22)13-16-9-11-18(29-3)12-10-16/h4-12,15H,13-14H2,1-3H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNWVIVEFWSFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108360 | |
| Record name | 2-[[2,5-Dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898624-76-5 | |
| Record name | 2-[[2,5-Dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898624-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2,5-Dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[2,5-dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenyl- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with acetic anhydride and isopropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[2,5-dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted triazine derivatives
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds similar to acetamide derivatives exhibit promising anticancer properties. For instance, the compound's structure allows it to interact with biological targets effectively. In vitro studies using the National Cancer Institute's 60-cell line screening protocol have shown that such compounds can inhibit cancer cell proliferation, suggesting a potential role in cancer therapeutics .
Antimicrobial Properties
Research has also explored the antimicrobial effects of acetamide derivatives. The presence of the triazine ring in the compound enhances its ability to disrupt microbial cell functions. Studies have demonstrated that compounds with similar structures can exhibit significant antibacterial and antifungal activities .
Synthetic Applications
Building Block in Organic Synthesis
Acetamide derivatives serve as crucial intermediates in organic synthesis. They can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. The thiol group in this compound allows for further functionalization, making it a versatile building block for developing new pharmaceuticals and agrochemicals .
Heterocyclic Compound Formation
The compound can facilitate the formation of heterocycles through reactions like the hetero-Diels–Alder reaction. This reaction is particularly valuable in synthesizing new pharmacologically active compounds with unique biological activities .
Industrial Applications
Dyes and Pigments
Acetamide derivatives are being investigated for their potential use in the dye industry. The ability of these compounds to form stable complexes with metal ions makes them suitable candidates for developing new dyes with enhanced properties . Their stability and colorfastness could lead to advancements in textile and material coloration technologies.
Agricultural Chemicals
There is ongoing research into the use of acetamide derivatives as herbicides or fungicides due to their biological activity against plant pathogens. The modification of such compounds could lead to the development of effective agricultural chemicals that are less harmful to non-target organisms .
Case Study 1: Anticancer Screening
In a study published by Yushyn et al., a derivative of acetamide was synthesized and screened for anticancer activity against multiple cancer cell lines. The results indicated a significant cytotoxic effect, particularly against breast and lung cancer cells, highlighting its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of acetamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that modifications in the structure significantly enhanced antimicrobial activity compared to standard treatments .
Mechanism of Action
The mechanism of action of Acetamide, 2-[[2,5-dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several acetamide-triazine/thiazole derivatives. Key comparisons include:
Key Observations :
- Triazinone vs. Triazole Cores: Triazinones (as in the target compound and ) exhibit stronger hydrogen-bonding capacity due to multiple N-H and C=O groups, whereas triazoles () prioritize π-π interactions .
- Substituent Impact : The 4-methoxyphenyl group in the target compound likely improves solubility compared to the dimethylphenyl group in , but reduces steric bulk relative to the pyridazinyloxy-methyl group in .
- Functional Groups : Thioether bridges enhance metabolic stability, while oxime groups (e.g., ) introduce sites for bioactivation or degradation.
Physicochemical Properties
Limited data exist for the target compound, but trends can be inferred from analogues:
- Solubility : The 4-methoxyphenyl group may confer better aqueous solubility than the 4-fluorophenyl group in N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-acetamide (logP ~2.5 predicted) .
- pKa: The triazinone’s NH groups (pKa ~8–10) and acetamide carbonyl (pKa ~15–17) suggest pH-dependent solubility .
Biological Activity
Acetamide, 2-[[2,5-dihydro-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]thio]-N-(1-methylethyl)-N-phenyl-, is a complex organic compound classified as a triazine derivative. Its unique structure features a triazine ring, a methoxyphenyl group, and an acetamide moiety, making it a subject of interest in various scientific fields due to its potential biological activities.
- Chemical Formula : C_{17}H_{20}N_{4}O_{2}S
- CAS Number : 898624-76-5
- Molecular Weight : 344.43 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of 4-methoxybenzyl chloride with thiourea to form a thiourea derivative. This intermediate is then reacted with acetic anhydride and isopropylamine to yield the final product. The reaction conditions often require controlled temperatures and solvents such as dichloromethane or ethanol.
Antimicrobial Properties
Research indicates that Acetamide exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural features demonstrate effectiveness against various bacterial strains. For instance, derivatives of triazine compounds have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .
Anticancer Activity
Acetamide has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, compounds related to triazine structures have been tested against leukemia and solid tumors, showing varying degrees of cytotoxicity. The mechanism appears to involve the inhibition of specific enzymes that regulate cell cycle progression .
Case Study: Anticancer Screening
A comprehensive screening conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of similar compounds at a concentration of 10 µM against a panel of approximately sixty cancer cell lines. The results indicated that certain derivatives displayed promising activity against leukemia cell lines while showing limited effects on solid tumors .
The biological activity of Acetamide is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities involved in cell signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth. The exact molecular targets remain under investigation but may include various kinases and transcription factors involved in tumorigenesis.
Structure-Activity Relationship (SAR)
The structure of Acetamide plays a crucial role in its biological activity. Modifications in substituents on the triazine ring or the phenyl group can significantly impact its potency:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and cellular uptake |
| Alkyl substitutions | May increase selectivity for specific targets |
| Electron-withdrawing groups | Can enhance anticancer activity by stabilizing reactive intermediates |
Comparative Analysis with Related Compounds
Research has shown that similar compounds exhibit varying degrees of biological activity based on their structural differences. For instance, compounds with halogen substitutions on the phenyl ring often demonstrate enhanced anticancer properties compared to their unsubstituted analogs .
Q & A
Q. What are the recommended synthetic routes for preparing acetamide derivatives with triazine-thioether scaffolds?
The synthesis of triazine-thioether-linked acetamides typically involves nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can be reacted with a thiol-containing triazine precursor under reflux conditions in the presence of a base like triethylamine to form the thioether bond . Alternatively, potassium carbonate in DMF can facilitate the coupling of a triazine intermediate with a chloroacetylated derivative at room temperature, with reaction progress monitored via TLC . Optimization of solvent systems (e.g., pet-ether for recrystallization) improves yield and purity .
Q. How can researchers characterize the purity and structural integrity of synthesized acetamide-triazine derivatives?
Key characterization methods include:
- Thin-layer chromatography (TLC) for monitoring reaction progress .
- Recrystallization in solvents like pet-ether to isolate pure compounds .
- Elemental analysis and spectroscopic techniques (e.g., NMR, IR) to confirm molecular structure, as demonstrated in studies reporting substituent-specific spectral data . For derivatives with hypoglycemic activity, biological assays (e.g., glucose tolerance tests in mice) may complement structural analysis .
Q. What safety protocols should be followed when handling acetamide derivatives during synthesis?
Critical safety measures include:
- Using personal protective equipment (PPE) such as gloves and goggles.
- Ensuring proper ventilation to avoid inhalation of vapors .
- Immediate washing with soap and water for skin contact and thorough eye rinsing for ocular exposure .
- Adhering to waste disposal guidelines for halogenated solvents and toxic intermediates .
Advanced Research Questions
Q. How can contradictory bioactivity results in acetamide-triazine derivatives be systematically analyzed?
Contradictions may arise from structural variations (e.g., substituent effects) or assay conditions. Researchers should:
- Compare bioactivity across derivatives with systematic substituent modifications (e.g., varying alkyl/aryl groups on the triazine or acetamide moieties) .
- Validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo toxicity studies) .
- Apply statistical tools (e.g., ANOVA) to assess variability in dose-response data .
Q. What strategies are effective in optimizing reaction yields for multi-step syntheses of complex acetamide derivatives?
Key strategies include:
- Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates in SN2 substitutions .
- Catalyst screening : Bases such as triethylamine improve nucleophilic displacement efficiency .
- Stepwise monitoring : Use TLC or HPLC to identify bottlenecks in multi-step pathways . For example, a 11-step synthesis of a related acetamide achieved 2–5% yield by optimizing intermediates and reducing side reactions .
Q. How can computational modeling be integrated into the design of acetamide-triazine derivatives with enhanced target specificity?
Computational approaches include:
- QSAR modeling : Correlate substituent properties (e.g., logP, steric bulk) with bioactivity using datasets from analogs .
- Docking studies : Utilize crystallographic data of target proteins (e.g., enzymes) to predict binding affinities .
- Thermodynamic profiling : Leverage NIST-derived thermodynamic parameters (e.g., Gibbs free energy) to predict reaction feasibility .
Q. What methodological approaches are recommended for in vivo toxicity and metabolic profiling of acetamide-triazine derivatives?
- Dose-ranging studies : Administer derivatives to animal models (e.g., Wistar rats) at varying doses to establish LD50 and NOAEL .
- Tissue sampling : Analyze liver/kidney histopathology and serum biomarkers (e.g., ALT, creatinine) for toxicity .
- Metabolite identification : Use LC-MS/MS to track phase I/II metabolites in plasma and excreta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
